Diazene, bis(2-chloro-5-methoxyphenyl)-, 1-oxide
Overview
Description
“Diazene, bis(2-chloro-5-methoxyphenyl)-, 1-oxide” is a chemical compound with the CAS number 60696-77-7 . Its molecular formula is C14H12Cl2N2O3 and it has a molecular weight of 327.2 g/mol.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the sources I found .Scientific Research Applications
Flame Retardants in Polypropylene Films
Diazene compounds, including variations like bis-(1,3,5)triazinyl diazenes, have been investigated for their use as flame retardants in polypropylene films. Certain substituents, like Cl and phenyl moieties, can enhance the thermal stability of these compounds. Their effectiveness as flame retardants has been demonstrated, with certain diazene compounds achieving significant fire retardancy in polypropylene films at low concentrations (Tirri et al., 2014).
Synthesis and Spectral Studies
Synthesis and characterization of N-substituted bis(tetrazol-5-yl)diazenes have been performed, providing insights into the molecular and crystal structures of these compounds. These studies include NMR, IR, UV-spectroscopy, and thermal analysis, contributing to a deeper understanding of diazene compounds' properties (Serebryanskaya et al., 2010).
Supramolecular Assembly
Diazene derivatives have been explored for their potential in supramolecular assembly. For instance, 1, 2-bis(5-chloronorbornen-6-yl)diazene 1, 2-dioxide exhibits interesting photochromism in the solid state, which could be useful for constructing polymeric structures (Milovac et al., 2001).
Crystal Structures and Hirshfeld Surface Analysis
The crystal structures of several azines, including diazene compounds, have been studied. These investigations help in understanding the intermolecular interactions and structural variations of these compounds, which are crucial for their applications in various fields (Gomes et al., 2018).
Energetic Materials
Novel polynitro azoxypyrazole-based energetic compounds incorporating diazene structures have been synthesized. These compounds exhibit high thermal stability and detonation performance, indicating their potential use in energetic material applications (Yang et al., 2021).
Properties
IUPAC Name |
(2-chloro-5-methoxyphenyl)-(2-chloro-5-methoxyphenyl)imino-oxidoazanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3/c1-20-9-3-5-11(15)13(7-9)17-18(19)14-8-10(21-2)4-6-12(14)16/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYVOVXFWWVZFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N=[N+](C2=C(C=CC(=C2)OC)Cl)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606224 | |
Record name | 1-Chloro-2-[(Z)-(2-chloro-5-methoxyphenyl)-NNO-azoxy]-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60696-77-7 | |
Record name | 1-Chloro-2-[(Z)-(2-chloro-5-methoxyphenyl)-NNO-azoxy]-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60606224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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